Acide (8-fluoroquinoléin-6-yl)boronique

Vue d'ensemble

Description

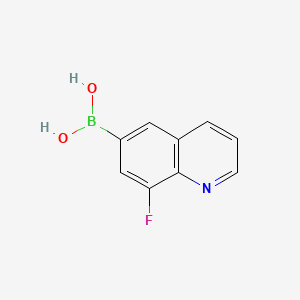

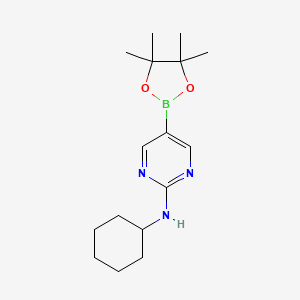

(8-Fluoroquinolin-6-yl)boronic acid: is an organic compound with the molecular formula C₉H₇BFNO₂ It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a boronic acid functional group

Applications De Recherche Scientifique

Biology and Medicine: Boronic acids, including (8-Fluoroquinolin-6-yl)boronic acid, are studied for their potential use in medicinal chemistry. They can act as enzyme inhibitors and have shown promise in the development of drugs for various diseases .

Mécanisme D'action

Target of Action

The primary target of (8-Fluoroquinolin-6-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by (8-Fluoroquinolin-6-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity . These properties, along with the compound’s relatively easy preparation, contribute to its bioavailability .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is facilitated by the compound’s interaction with the palladium (II) complex .

Action Environment

The action of (8-Fluoroquinolin-6-yl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound’s stability and environmental benignity also contribute to its efficacy and stability .

Analyse Biochimique

Biochemical Properties

(8-Fluoroquinolin-6-yl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and cis-diols. This property is exploited in the design of new materials with self-assembling properties. The compound interacts with various enzymes and proteins, forming stable complexes that can be used in biochemical assays and drug development. The boronic acid group in (8-Fluoroquinolin-6-yl)boronic acid allows it to participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis .

Cellular Effects

(8-Fluoroquinolin-6-yl)boronic acid influences cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of various cell types, including cancer cells, by inhibiting specific enzymes and altering metabolic pathways. The compound’s ability to form covalent bonds with biomolecules makes it a valuable tool in studying cellular functions and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of (8-Fluoroquinolin-6-yl)boronic acid involves its interaction with biomolecules through the boronic acid group. This interaction leads to the inhibition or activation of enzymes, depending on the target. The compound can bind to active sites of enzymes, blocking their activity and affecting downstream signaling pathways . Additionally, (8-Fluoroquinolin-6-yl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (8-Fluoroquinolin-6-yl)boronic acid change over time due to its stability and degradation properties. The compound is relatively stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to light and air . Long-term studies have shown that (8-Fluoroquinolin-6-yl)boronic acid can have lasting effects on cellular function, including sustained enzyme inhibition and altered metabolic pathways .

Dosage Effects in Animal Models

The effects of (8-Fluoroquinolin-6-yl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without adverse outcomes.

Metabolic Pathways

(8-Fluoroquinolin-6-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . This property makes it a valuable tool in studying metabolic disorders and developing therapeutic interventions.

Transport and Distribution

Within cells and tissues, (8-Fluoroquinolin-6-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . The distribution of (8-Fluoroquinolin-6-yl)boronic acid can influence its biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of (8-Fluoroquinolin-6-yl)boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules in various cellular environments . Understanding the subcellular distribution of (8-Fluoroquinolin-6-yl)boronic acid is crucial for optimizing its use in biochemical research and therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (8-Fluoroquinolin-6-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)₃ or B(OMe)₃. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production methods for (8-Fluoroquinolin-6-yl)boronic acid are not extensively documented. the general principles of boronic acid synthesis, such as the use of organometallic reagents and boric esters, are likely applied on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: (8-Fluoroquinolin-6-yl)boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.

Oxidation and Reduction: Boronic acids can be oxidized to form boronic esters or reduced to form boranes.

Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Boric Esters: Used in the synthesis of boronic acids.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

Coupling Products: Formed from Suzuki-Miyaura coupling reactions.

Boronic Esters: Formed from oxidation reactions.

Substituted Boronic Acids: Formed from substitution reactions.

Comparaison Avec Des Composés Similaires

- 6-Fluoroquinolin-8-ylboronic acid

- 8-Fluoroquinoline-6-boronic acid

- Fluoroquinolines

Comparison: (8-Fluoroquinolin-6-yl)boronic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and binding properties.

Propriétés

IUPAC Name |

(8-fluoroquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPPUWQSMMRYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C(=C1)F)N=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681716 | |

| Record name | (8-Fluoroquinolin-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210048-29-5 | |

| Record name | (8-Fluoroquinolin-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c]isothiazol-5-ylboronic acid](/img/structure/B572598.png)

![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)

![5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride](/img/structure/B572616.png)